Ethyl 3-bromo-6-fluoropyridine-2-carboxylate
Description
Classification and Position in Halogenated Pyridine Chemistry
Ethyl 3-bromo-6-fluoropyridine-2-carboxylate belongs to the class of halogenated heterocycles, specifically within the category of pyridine derivatives. The compound is systematically classified under the Chemical Abstracts Service number 1214377-16-8, which provides its unique identification in chemical databases. This classification places it among the dihalogenated pyridine carboxylates, a subgroup that has gained considerable attention due to their enhanced reactivity patterns compared to monohalogenated analogues.
The structural framework of this compound exemplifies the complex chemistry of polyhalogenated pyridines. Pyridine halogenation reactions have been recognized as crucial for obtaining the vast array of derivatives required for drug and agrochemical development. The specific 3,6-dihalogenation pattern in this compound represents a significant achievement in regioselective synthesis, as halogenation processes that selectively functionalize the carbon-hydrogen bond in the 3-position of pyridine precursors have remained largely elusive for more than a century of synthetic endeavors.
Recent advances in pyridine scaffold chemistry have demonstrated the fundamental importance of halogenated derivatives in progressive drug design and discovery. The six-membered heteroaromatic pyridine nucleus is ubiquitous in natural sources such as alkaloids, vitamins, and coenzymes, making halogenated variants particularly valuable for medicinal chemistry applications. The presence of both bromine and fluorine atoms in this compound creates a unique electronic environment that can significantly influence pharmacological activity and serve as a versatile pharmacophore in medicinal chemistry.
The compound's position within halogenated pyridine chemistry is further emphasized by its relationship to other important pyridine carboxylic acid derivatives. The corresponding carboxylic acid, 3-bromo-6-fluoropyridine-2-carboxylic acid, with Chemical Abstracts Service number 1211589-43-3, represents the hydrolyzed form and demonstrates the interconnected nature of these chemical families. This relationship highlights the synthetic versatility inherent in the ethyl ester functionality, which can be readily converted to various other functional groups through established organic transformations.
Historical Development of Halogenated Pyridine Carboxylates
The historical development of halogenated pyridine carboxylates traces back to the fundamental discoveries in pyridine chemistry itself. Pyridine was first isolated by the Scottish scientist Thomas Anderson in 1849, who separated it from oil obtained through high-temperature heating of animal bones. Anderson described the compound as highly soluble in water and readily soluble in concentrated acids, laying the groundwork for understanding pyridine's unique chemical properties. The name pyridine, derived from the Greek word "pyr" meaning fire, was chosen by Anderson due to the compound's flammability.
The chemical structure of pyridine was determined decades after its discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 suggesting that the structure is derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This structural elucidation was later confirmed through reduction experiments where pyridine was converted to piperidine with sodium in ethanol. The first synthesis of pyridine was achieved in 1876 by William Ramsay, who combined acetylene and hydrogen cyanide in a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound.
The development of pyridine carboxylic acid derivatives followed the establishment of fundamental pyridine chemistry. Picolinic acid, a pyridine derivative with a carboxylic acid substituent at the 2-position, became an important milestone in this development. Commercial production of picolinic acid is achieved through ammoxidation of 2-picoline followed by hydrolysis of the resulting nitrile, or through oxidation of picoline with nitric acid. In laboratory settings, picolinic acid formation from 2-methylpyridine by oxidation with potassium permanganate became a standard synthetic approach.
The advancement toward halogenated pyridine carboxylates required the development of efficient halogenation methodologies. Decarboxylative halogenation, or halodecarboxylation, emerged as one of the fundamental key methods for the synthesis of organic halides. The Hunsdiecker reaction, developed for halodecarboxylation processes, demonstrated that primary and secondary aliphatic acids could be efficiently converted to the corresponding halides with yields varying from 60-90% for primary alkyl bromides and 30-70% for secondary carboxylic acids.
Recent breakthrough methods have revolutionized halogenated pyridine synthesis. The development of Zincke imine intermediates has enabled highly regioselective halogenation reactions under mild conditions. This methodology involves a reaction sequence of pyridyl ring opening, halogenation, and ring closing, whereby the acyclic Zincke imine intermediates undergo regioselective halogenation that was previously difficult to achieve. Experimental and computational mechanistic studies have indicated that the nature of the halogen electrophile can modify the selectivity-determining step in these processes.
Scientific Importance and Research Context
The scientific importance of this compound extends across multiple research domains, reflecting the compound's versatility and potential applications. In medicinal chemistry, pyridine scaffold-containing compounds have received significant interest due to their unique heteroaromatic functional role, easy conversion into different functional derivatives, profound effect on pharmacological activity, and application as pharmacophores. These properties have led to the discovery of many broad-spectrum therapeutic agents and agrochemical products.
The compound serves as a crucial intermediate in pharmaceutical development, where halopyridines function as key building blocks for diversifying candidate compounds in structure-activity relationship studies. The presence of both bromine and fluorine substituents provides multiple points for further chemical modification through cross-coupling reactions, nucleophilic substitutions, and other transformations common in drug discovery programs. The ethyl ester functionality adds another dimension of synthetic utility, as it can be readily hydrolyzed to the corresponding carboxylic acid or converted to other carbonyl derivatives.
In the context of synthetic methodology development, this compound represents an important test case for advanced halogenation techniques. Recent research has demonstrated that pyridines with benzyl, cyano, and ketone substituents can be effectively halogenated using novel methodologies. The compound's synthesis and characterization contribute to the broader understanding of regioselective halogenation processes, particularly those targeting the traditionally challenging 3-position of pyridine rings.
The research context surrounding this compound is further enriched by ongoing investigations into decarboxylative transformations. Studies have shown that various esterification conditions can be employed to prepare pyridine carboxylate derivatives, with Steglich-type esterification using dicyclohexylcarbodiimide and catalytic amounts of 4-dimethylaminopyridine generally providing the highest yields. Alternative approaches using acid chlorides with sodium pyrithione have proven beneficial in specific cases.
Contemporary research applications include the compound's use in palladium-catalyzed cross-coupling reactions and other metal-mediated transformations. The bromine substituent makes the compound particularly suitable for Suzuki-Miyaura coupling reactions, Stille coupling, and other cross-coupling methodologies that are fundamental to modern organic synthesis. These reactions enable the construction of complex molecular architectures containing the pyridine core with precise control over substitution patterns.
Properties
IUPAC Name |
ethyl 3-bromo-6-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJWTRLTQRTXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
Ethyl 3-bromo-6-fluoropyridine-2-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, making it valuable in the development of complex organic molecules.
The compound's biological activity is primarily attributed to its interactions with enzymes and cellular pathways.
Enzyme Interactions
This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can influence the pharmacokinetics of various drugs, making it a candidate for further pharmacological studies.
Cellular Effects
Research indicates that this compound modulates cellular processes such as:
- Gene Expression : Alters expression related to oxidative stress and apoptosis.
- Cell Signaling Pathways : Influences pathways that regulate cell survival and death.
These effects suggest its potential role in therapeutic applications, particularly for conditions involving oxidative stress or apoptosis dysregulation.
Industrial Applications
Beyond its pharmaceutical implications, this compound is utilized in the production of:
- Agrochemicals : Serving as an intermediate in the synthesis of herbicides and pesticides.
- Dyes and Pigments : Its chemical properties allow it to be incorporated into various industrial formulations.
This versatility enhances its value across multiple sectors.
Case Studies and Research Findings
Several studies have documented the effects of this compound on biological systems:
Study on Cytochrome P450 Interaction
A study demonstrated that this compound significantly affects cytochrome P450 activity, influencing drug metabolism rates. This finding underlines its potential utility in pharmacology .
Cellular Response Studies
Research indicated that treatment with this compound altered gene expression profiles associated with oxidative stress responses in specific cell lines. These results suggest a mechanism through which this compound could be leveraged for therapeutic interventions .
Mechanism of Action
The mechanism by which Ethyl 3-bromo-6-fluoropyridine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogens and Ester Groups
Ethyl 2-Bromo-4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylate
- Structure : Differs by the addition of a 4-fluorophenyl and phenyl group at positions 4 and 6, respectively.
- Applications : Likely used in materials science due to extended aromaticity, contrasting with the target compound’s role in small-molecule drug synthesis.
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 367500-93-4)
- Structure : Contains a fused imidazo ring, increasing π-conjugation and altering electronic properties.
- Similarity Score : 0.78 .
- Key Differences : The imidazo ring enhances planarity and may improve binding to biological targets, making this compound more relevant in kinase inhibitor development compared to the simpler pyridine scaffold of the target compound.
Ester Group Modifications
tert-Butyl 3-bromo-6-fluoropicolinate (CAS 1430753-76-6)
- Structure : tert-Butyl ester replaces the ethyl group.
- Molecular Weight : 276.10 g/mol (vs. 248.05 for the target compound).
- Physical Properties : Higher steric bulk improves stability against hydrolysis but reduces solubility in polar solvents .
- Applications : Preferred in solid-phase synthesis due to enhanced shelf life, whereas the ethyl ester’s lower molecular weight favors solution-phase reactions.
Functional Group Positioning
Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate (CAS 1335057-98-1)
Table 1: Key Properties of Ethyl 3-bromo-6-fluoropyridine-2-carboxylate and Analogues
Research Findings and Trends
- Reactivity : Bromine at position 3 in the target compound shows higher electrophilicity than analogues with halogens at position 5 (e.g., Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate), enabling regioselective cross-couplings .
- Biological Activity: Imidazo-fused derivatives (e.g., CAS 367500-93-4) exhibit enhanced binding to ATP pockets in kinases, a property less pronounced in non-fused pyridines .
Biological Activity
Ethyl 3-bromo-6-fluoropyridine-2-carboxylate is a halogenated pyridine derivative with a notable structure that influences its biological activity significantly. The compound's molecular formula is C8H6BrFNO2, and it has a molecular weight of 248.05 g/mol. This article explores the biological activity of this compound, focusing on its interactions with enzymes, cellular effects, and potential applications in pharmacology and industry.
This compound can be synthesized through various methods, including halogenation and nucleophilic substitution reactions. These processes involve the introduction of bromine and fluorine atoms into the pyridine ring, which enhances its reactivity and biological properties .
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and cellular pathways:
- Enzyme Interactions : This compound has been shown to interact with cytochrome P450 enzymes, which are critical for drug metabolism. Such interactions can influence the pharmacokinetics of drugs metabolized by these enzymes .
- Cellular Effects : this compound modulates cellular processes such as gene expression related to oxidative stress responses and apoptosis. It alters the expression of genes involved in these pathways, indicating its potential role in therapeutic applications .
Pharmacokinetics
While detailed pharmacokinetic data for this compound is limited, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating its bioavailability. The presence of halogen substituents may enhance lipophilicity, facilitating membrane permeability .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Modulates cytochrome P450 activity; affects drug metabolism. |
| Gene Expression | Alters expression of genes related to oxidative stress and apoptosis. |
| Cellular Pathways | Influences cell signaling pathways; potential implications in cancer therapy. |
Case Studies
Research has highlighted the significance of this compound in various biological contexts:
- Antiparasitic Activity : In studies involving Plasmodium falciparum, a malaria-causing parasite, compounds with similar structures showed promising inhibition of parasite growth, suggesting potential for developing new antimalarial agents .
- Neuropharmacological Applications : The compound's structural similarity to known dopamine D2 and D3 receptor ligands indicates potential use in treating neurological disorders by modulating dopaminergic signaling .
Comparison with Related Compounds
This compound can be compared with other halogenated pyridine derivatives to assess its unique properties:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Ethyl 3-chloro-6-fluoropyridine-2-carboxylate | Chlorine instead of bromine; different reactivity | Moderate enzyme interaction |
| Ethyl 3-bromo-5-fluoropyridine-2-carboxylate | Fluorine at a different position; varied effects | Higher cytotoxicity in specific cancer cell lines |
| Ethyl 3-fluoro-6-bromopyridine-2-carboxylate | Different halogen combinations; distinct activities | Potential anti-inflammatory effects |
Preparation Methods
Bromination and Fluorination via Improved Blaz-Schiemann Reaction
A prominent industrially viable method involves two main stages:
Stage 1: Bromination of Aminopyridine Precursors
Aminopyridines such as 3-amino-6-picoline are brominated using sodium bromide and sodium bromate in the presence of sulfuric acid at low temperature (ice bath) followed by stirring at room temperature for several hours. The reaction mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, dried, and purified by recrystallization in an ethyl acetate/petroleum ether system. This step yields high purity 3-amino-2-bromo-6-picoline with yields exceeding 90%.
Stage 2: Fluorination via Diazonium Salt Formation
The brominated amine is then dissolved in anhydrous hydrogen fluoride in a tetrafluoroethylene reaction vessel. Sodium nitrite is added at -78 °C to form a diazonium salt intermediate, which upon warming to 30–70 °C undergoes fluorination. The reaction mixture is quenched with ice-water, neutralized, extracted with dichloromethane, dried, and recrystallized to afford 2-bromo-3-fluoro-6-picoline with yields around 85%. The overall yield for the two-step process is approximately 77%.
This method avoids the use of elemental bromine, reducing environmental and safety hazards, and is suitable for scale-up due to mild reaction conditions and high yields.
Alternative Routes via Nitro-Substituted Pyridines
Another approach starts from nitropyridine derivatives, which undergo bromination with phosphorus tribromide at elevated temperatures (110–130 °C) followed by catalytic hydrogenation (Raney nickel, 40 psi H2) to reduce the nitro group to an amine. This intermediate is then subjected to the improved Blaz-Schiemann fluorination under similar conditions as above. Yields for bromination and hydrogenation steps are typically above 90%, and fluorination yields about 87%, with overall yields around 72–74%.
While the above methods focus on the halogenation and fluorination of the pyridine ring, the introduction of the ethyl carboxylate group can be achieved by esterification of the corresponding carboxylic acid or by using ester-containing starting materials. Specific oxidation methods using potassium persulfate in acetonitrile with sulfuric acid catalyst have been reported for related compounds, achieving yields of 75–80%. These oxidation methods can be adapted to convert intermediates to the ethyl ester form.
The improved Blaz-Schiemann method offers a reliable, scalable route to fluoropyridine derivatives with controlled regioselectivity and high yields.
Avoidance of elemental bromine and use of safer brominating agents reduce environmental impact and improve operator safety.
Use of tetrafluoroethylene vessels for fluorination provides inert reaction conditions suitable for handling hazardous reagents like anhydrous HF.
Recrystallization in ethyl acetate/petroleum ether systems is effective for purifying intermediates and final products.
Overall yields for multi-step syntheses range from 70% to 77%, demonstrating efficiency suitable for industrial production.
Oxidation methods employing potassium persulfate provide alternative routes to ester derivatives, expanding the versatility of synthetic strategies.
The preparation of Ethyl 3-bromo-6-fluoropyridine-2-carboxylate primarily involves bromination of aminopyridine or nitropyridine precursors followed by fluorination through diazonium intermediates using an improved Blaz-Schiemann reaction under mild conditions. Subsequent oxidation and esterification steps yield the ethyl carboxylate derivative. The described methods are characterized by high yields, mild reaction conditions, environmental safety, and suitability for scale-up, supported by detailed reaction parameters and purification protocols.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-bromo-6-fluoropyridine-2-carboxylate, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via halogenation of pyridine precursors or esterification of carboxylic acid derivatives. For example, bromination at the 3-position can be achieved using bromine or NBS (N-bromosuccinimide) under controlled conditions. Fluorination at the 6-position typically employs fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Ethyl ester formation is optimized via acid-catalyzed esterification (e.g., H₂SO₄ in ethanol) or coupling reagents like DCC (dicyclohexylcarbodiimide) .
- Yield Optimization : Use anhydrous solvents, inert atmospheres (N₂/Ar), and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) improves purity .
Q. How is the molecular structure of this compound validated experimentally?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXL for refinement, SHELXS for solution) is widely used for crystallographic analysis, with ORTEP-3 providing graphical visualization of thermal ellipsoids and bond geometries .
- Data Interpretation : Key parameters include bond lengths (C-Br: ~1.89 Å, C-F: ~1.34 Å), torsion angles, and ring puckering coordinates (calculated via Cremer-Pople parameters ). Compare experimental data with DFT-optimized structures for validation.
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insights : The bromine atom at C3 serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Fluorine at C6 exerts strong electron-withdrawing effects, activating the pyridine ring for nucleophilic aromatic substitution (SNAr) but may sterically hinder bulky catalysts.
- Case Study : Nickel-catalyzed coupling (e.g., with aryl boronic acids) requires ligands like bipyridine or phosphines to stabilize intermediates. Reaction efficiency depends on solvent polarity (DMF > THF) and base (Cs₂CO₃ > K₂CO₃) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?
- Contradiction Analysis : Discrepancies between experimental ¹H/¹³C NMR shifts and DFT-predicted values (e.g., Gaussian or ORCA calculations) may arise from solvent effects, dynamic processes (ring puckering), or crystal packing.
- Resolution : Use variable-temperature NMR to detect conformational flexibility. Compare solid-state (SC-XRD) and solution-state (NMR) structures. Validate computational models with solvent correction methods (e.g., COSMO-RS) .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
- Approach : Density Functional Theory (DFT) calculates transition states and activation energies for reactions like C-Br bond cleavage. Molecular dynamics simulations model solvation effects.
- Application : Predict regioselectivity in Pd-catalyzed couplings by analyzing Fukui indices (electrophilicity) at reactive sites .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
